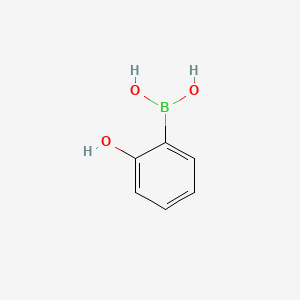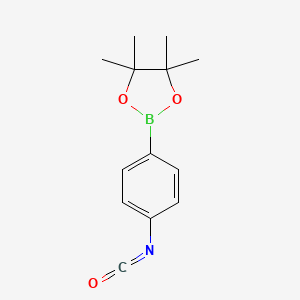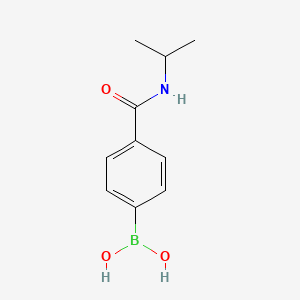
4-(2-Oxiranylmethoxy)benzenecarbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(2-Oxiranylmethoxy)benzenecarbonitrile is defined by its molecular formula, C10H9NO2. The exact structure would require more detailed spectroscopic data.Applications De Recherche Scientifique
Epoxy Resin Properties and Applications
Hydrogen Bonding Influence on Epoxy Resins : The study by (Shen et al., 2017) investigates how hydrogen bonding interactions affect the thermal properties of furan-based epoxy resins, including analogues of the requested compound. The research highlights the significant role of hydrogen bonding in determining the thermal properties of these resins.
Thermal and Mechanical Properties of Epoxy Networks : The research by (Li et al., 2016) examines the thermomechanical properties of highly cross-linked epoxy networks derived from compounds similar to 4-(2-Oxiranylmethoxy)benzenecarbonitrile. The study reveals that modifications in the aromatic structures of epoxy monomers can significantly influence the mechanical properties of the resultant cross-linked network.
Organic Synthesis and Chemical Reactions
Cycloaddition Reactions : The work by (Hamza-Reguig et al., 2018) explores the [3+2] cycloaddition reactions involving carbonyl ylides and activated alkenes. This study provides insights into the stereoselectivity and molecular mechanisms of reactions involving structures related to the compound of interest.
Photopolymerization Applications : A study by (Andruleviciute et al., 2007) discusses the synthesis and cationic photopolymerization of new triphenylamine-based oxiranes, demonstrating applications in photopolymerization processes.
Material Science and Polymer Chemistry
Electrochemical and Thermal Properties of Polymers : Research by (Matsumoto et al., 2013) on polycarbonates synthesized from derivatives similar to the target compound reveals their potential as polymer electrolytes for battery applications, highlighting their ionic conductivities and thermal stabilities.
Liquid Crystalline Epoxy Resins : The study by (Chen et al., 2019) focuses on the synthesis, thermal properties, and potential microelectronics applications of liquid crystalline epoxies that contain biphenyl ether and aromatic ester mesogenic units, underscoring the significance of incorporating mesogenic units into epoxy networks for enhanced thermal conductivity.
Propriétés
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXVDPOLDOXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377392 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxiranylmethoxy)benzenecarbonitrile | |
CAS RN |
38791-92-3 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


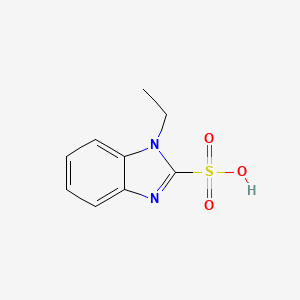
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)



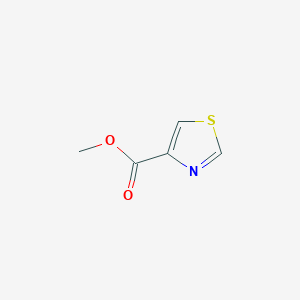

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)
